2-(Butan-2-yloxy)benzoic acid
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Overview
Description
2-(Butan-2-yloxy)benzoic acid, also known as 2-sec-butoxybenzoic acid, is an organic compound with the molecular formula C11H14O3. It is a derivative of benzoic acid where the hydrogen atom of the carboxyl group is replaced by a butan-2-yloxy group. This compound is known for its applications in various fields, including chemistry and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Butan-2-yloxy)benzoic acid typically involves the esterification of benzoic acid with butan-2-ol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
Benzoic acid+Butan-2-olAcid catalyst2-(Butan-2-yloxy)benzoic acid+Water
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and controlled reaction conditions ensures the production of high-quality product .
Chemical Reactions Analysis
Types of Reactions: 2-(Butan-2-yloxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Bromine (Br2) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: 2-(Butan-2-yloxy)benzyl alcohol.
Substitution: Brominated derivatives of this compound
Scientific Research Applications
2-(Butan-2-yloxy)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(Butan-2-yloxy)benzoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
2-Methoxybenzoic acid: Similar structure with a methoxy group instead of a butan-2-yloxy group.
2-Ethoxybenzoic acid: Contains an ethoxy group instead of a butan-2-yloxy group.
2-Propoxybenzoic acid: Features a propoxy group instead of a butan-2-yloxy group.
Uniqueness: 2-(Butan-2-yloxy)benzoic acid is unique due to its specific butan-2-yloxy substituent, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
2-butan-2-yloxybenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-3-8(2)14-10-7-5-4-6-9(10)11(12)13/h4-8H,3H2,1-2H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQBIFTKOEMNXBP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=CC=CC=C1C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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